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molecular formula C12H10N2O B8373794 Indoaniline

Indoaniline

Cat. No. B8373794
M. Wt: 198.22 g/mol
InChI Key: AQGWPXKACQPGDI-UHFFFAOYSA-N
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Patent
US04675130

Procedure details

0.01 mole (2.11 g) methoxyparaphenylenediamine dihydrochloride is dissolved in 100 cc water and the pH thereof is adjusted to 8 by addition of ammonia. This solution is immediately added to 0.01 mole (1.37 g) 3-amino 2,6-dimethyl phenol, preliminarily dissolved in 100 cc water. There are added to this resulting mixture 30 cc ammonia 22° Be and 130 cc hydrogen peroxide to make 20 volumes, and the mixture is allowed to stand at room temperature for four hours. On filtering the reaction mixture on a suction filter there are obtained 1.8 g of the above indoaniline in crystalline form which melts at 217°. After a recrystallization from a mixture of dimethylformamide and water, the said indoaniline exhibited the same melting point.
[Compound]
Name
methoxyparaphenylenediamine
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(N)[C:6](F)=[C:5](F)[C:4](F)=[C:3]([NH2:10])[C:2]=1F.Cl.Cl.[NH3:15].N[C:17]1[C:18](C)=[C:19]([OH:24])[C:20](C)=[CH:21][CH:22]=1.OO>O>[CH:17]1[C:22](=[N:10][C:3]2[CH:4]=[CH:5][C:6]([NH2:15])=[CH:1][CH:2]=2)[CH:21]=[CH:20][C:19](=[O:24])[CH:18]=1 |f:0.1.2|

Inputs

Step One
Name
methoxyparaphenylenediamine
Quantity
2.11 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
1.37 g
Type
reactant
Smiles
NC=1C(=C(C(=CC1)C)O)C
Step Four
Name
mixture
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
130 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
On filtering the reaction mixture on a suction
FILTRATION
Type
FILTRATION
Details
filter there

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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